N,N-Diethyl-2,2,2-trifluoroacetamide

Physical Organic Chemistry Volatility Solvent Selection

N,N-Diethyl-2,2,2-trifluoroacetamide (CAS 360-92-9) is a fluorinated tertiary amide with the molecular formula C6H10F3NO and a molecular weight of 169.15 g/mol. This compound exists as a clear, colorless to light yellow liquid at room temperature, characterized by a boiling point of 65-67 °C at 24 mmHg (or approximately 160 °C at atmospheric pressure), a density of 1.2 g/mL at 25 °C, a refractive index of n20/D 1.38, and a flash point of 43 °C.

Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
CAS No. 360-92-9
Cat. No. B1330130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2,2,2-trifluoroacetamide
CAS360-92-9
Molecular FormulaC6H10F3NO
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(F)(F)F
InChIInChI=1S/C6H10F3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3
InChIKeyCODXZFSZJFCVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-2,2,2-trifluoroacetamide (CAS 360-92-9) Procurement Overview: A Fluorinated Tertiary Amide for Synthesis and High-Temperature Applications


N,N-Diethyl-2,2,2-trifluoroacetamide (CAS 360-92-9) is a fluorinated tertiary amide with the molecular formula C6H10F3NO and a molecular weight of 169.15 g/mol [1]. This compound exists as a clear, colorless to light yellow liquid at room temperature, characterized by a boiling point of 65-67 °C at 24 mmHg (or approximately 160 °C at atmospheric pressure), a density of 1.2 g/mL at 25 °C, a refractive index of n20/D 1.38, and a flash point of 43 °C . As a member of the N,N-dialkyltrifluoroacetamide class, it is recognized for its utility as a building block in organic synthesis, particularly in amine protection, amide protection, and fluorination reactions, as well as serving as a high-temperature solvent and a ligand for transition metal catalysts .

Why N,N-Diethyl-2,2,2-trifluoroacetamide Cannot Be Substituted by Other Trifluoroacetamides or Non-Fluorinated Analogs


Substitution of N,N-Diethyl-2,2,2-trifluoroacetamide (DETFA) with other N,N-dialkyltrifluoroacetamides or non-fluorinated acetamides is not straightforward due to quantifiable differences in physicochemical properties and conformational dynamics that directly impact its utility in specific synthetic and analytical applications [1]. The trifluoromethyl group imparts distinct electronic effects, and the steric bulk of the N,N-diethyl substitution influences both the compound's volatility and its rotational barriers about the C-N bond, as evidenced by comparative NMR studies [2][3]. Furthermore, the fluorinated nature of DETFA is critical for applications requiring high-temperature stability or specific derivatization behavior in GC-MS, where non-fluorinated analogs would exhibit significantly different boiling points, thermal stability, and reactivity, potentially leading to suboptimal yields or incompatible reaction conditions .

Quantitative Differentiation of N,N-Diethyl-2,2,2-trifluoroacetamide (DETFA) from Closest Analogs


Comparative Volatility and Physical Properties: DETFA vs. N,N-Dimethyl-2,2,2-trifluoroacetamide (DMTFA)

N,N-Diethyl-2,2,2-trifluoroacetamide (DETFA) exhibits significantly higher boiling point and lower density compared to its dimethyl analog, N,N-dimethyl-2,2,2-trifluoroacetamide (DMTFA), which can be a critical differentiator for solvent selection in high-temperature reactions or when considering ease of removal under reduced pressure. DETFA has a boiling point of 65-67 °C at 24 mmHg (or approximately 160 °C at 760 mmHg) and a density of 1.2 g/mL, while DMTFA boils at 134-136 °C at atmospheric pressure with a density of 1.264 g/cm³ .

Physical Organic Chemistry Volatility Solvent Selection

Conformational Dynamics: Gibbs Energy of Activation for C-N Bond Rotation in DETFA vs. Diisopropyl Analog (DIPTFA)

The rotational barrier about the C-N partial double bond, a key parameter influencing the compound's conformational dynamics and potential as a NMR probe, differs between N,N-diethyltrifluoroacetamide (DETFA) and its diisopropyl analog (DIPTFA). In the gas phase, DETFA exhibits a Gibbs energy of activation (ΔG‡₂₉₈) of 16.1 kcal/mol, while DIPTFA has a lower barrier of 15.8 kcal/mol [1]. This quantitative difference, though small, is experimentally significant and arises from the increased steric bulk of the isopropyl groups, which lowers the rotational barrier [1].

NMR Spectroscopy Conformational Analysis Reaction Kinetics

Solvent and Reagent Utility: DETFA as a High-Temperature Solvent and Ligand for Transition Metal Catalysis

N,N-Diethyl-2,2,2-trifluoroacetamide (DETFA) is explicitly described as a high-temperature solvent and a ligand for transition metal catalysts in fluorination reactions . While other trifluoroacetamides may share similar reactivity, the combination of its fluorinated character and specific boiling point (160 °C at 760 mmHg) positions DETFA as a suitable medium for reactions requiring elevated temperatures without decomposition, a property not typically associated with lower-boiling analogs like N,N-dimethyltrifluoroacetamide (bp 134-136 °C) . This is a class-level inference, as direct comparative performance data in catalytic cycles is not available in the reviewed literature.

Synthetic Chemistry Catalysis Fluorination Reactions

Impact of Fluorination on Boiling Point and Density: DETFA vs. Non-Fluorinated N,N-Diethylacetamide

The introduction of the trifluoromethyl group in N,N-diethyl-2,2,2-trifluoroacetamide (DETFA) results in a marked decrease in boiling point and a significant increase in density compared to its non-fluorinated counterpart, N,N-diethylacetamide (DEA). DETFA has a boiling point of 65-67 °C at 24 mmHg (approx. 160 °C at 760 mmHg) and a density of 1.2 g/mL, while DEA boils at 182-186 °C at 760 mmHg with a density of 0.925 g/mL [1]. This class-level difference is a well-established effect of fluorine substitution, which enhances volatility and alters liquid density.

Fluorine Chemistry Physicochemical Properties Electronic Effects

Optimal Research and Industrial Applications for N,N-Diethyl-2,2,2-trifluoroacetamide (DETFA) Based on Evidence


High-Temperature Solvent for Fluorination and Catalytic Reactions

DETFA's description as a high-temperature solvent and its atmospheric boiling point of ~160 °C make it a suitable medium for reactions requiring thermal stability, such as transition metal-catalyzed fluorinations and amidations, where lower-boiling solvents like DMTFA (bp 134-136 °C) would be less appropriate.

NMR Spectroscopic Studies of Conformational Dynamics

The well-characterized Gibbs energy of activation for C-N bond rotation (16.1 kcal/mol in the gas phase) [1] positions DETFA as a useful compound for fundamental studies of amide bond dynamics and solvent effects on conformational exchange, particularly when compared to other members of the trifluoroacetamide series with different N-alkyl substituents.

Intermediate in Synthesis of Fluorinated Building Blocks

DETFA serves as a versatile building block in organic synthesis, particularly for the introduction of trifluoroacetyl groups or as a precursor to isomeric acetyl or trifluoroacetyl azidothiophenes , leveraging the distinct physicochemical properties imparted by the trifluoromethyl group compared to non-fluorinated analogs.

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